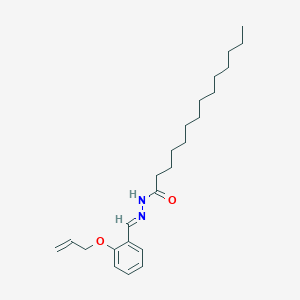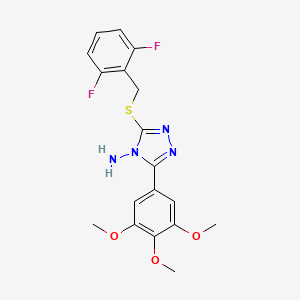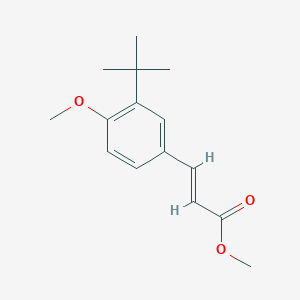
N'-(2-(Allyloxy)benzylidene)tetradecanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SALOR-INT L486582-1EA, also known by its IUPAC name N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]tetradecanamide, is a chemical compound with the molecular formula C24H38N2O2 and a molecular weight of 386.57 g/mol. This compound is characterized by its unique structure, which includes a tetradecanamide backbone and an allyloxybenzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L486582-1EA typically involves the reaction of tetradecanamide with an allyloxybenzylidene precursor under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of SALOR-INT L486582-1EA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L486582-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
SALOR-INT L486582-1EA has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of SALOR-INT L486582-1EA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-allyloxybenzylidene)tetradecanamide
- N-(2-methoxybenzylidene)tetradecanamide
- N-(2-ethoxybenzylidene)tetradecanamide
Uniqueness
SALOR-INT L486582-1EA stands out due to its unique allyloxybenzylidene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C24H38N2O2 |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C24H38N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-19-24(27)26-25-21-22-17-15-16-18-23(22)28-20-4-2/h4,15-18,21H,2-3,5-14,19-20H2,1H3,(H,26,27)/b25-21+ |
InChI Key |
OLYBPVMRHQTOFD-NJNXFGOHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC=C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12023240.png)
![[3-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12023249.png)

![methyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023253.png)

![4-[({[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12023280.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12023286.png)
![4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12023288.png)


![2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(1-naphthyl)acetamide](/img/structure/B12023314.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023340.png)
